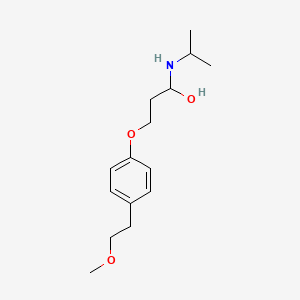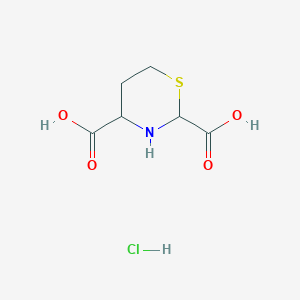
Bortezomib-D8 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bortezomib-D8 (Major) is a deuterated form of Bortezomib, a proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version, Bortezomib-D8, is labeled with deuterium, which can be used in various research applications to study the pharmacokinetics and metabolism of Bortezomib.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bortezomib-D8 involves the incorporation of deuterium atoms into the Bortezomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Bortezomib-D8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity .
化学反应分析
Types of Reactions: Bortezomib-D8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of Bortezomib-D8 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as halogenated compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Bortezomib-D8 depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives of Bortezomib-D8, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
Bortezomib-D8 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the pharmacokinetics and metabolism of Bortezomib. In biology, it is used to investigate the effects of proteasome inhibition on cellular processes. In medicine, Bortezomib-D8 is used in preclinical and clinical studies to evaluate the efficacy and safety of Bortezomib in treating various cancers. In industry, it is used in the development of new proteasome inhibitors and other therapeutic agents .
作用机制
Bortezomib-D8 exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded proteins, causing endoplasmic reticulum stress and the activation of the unfolded protein response. The result is cell cycle arrest and apoptosis of cancer cells. The molecular targets of Bortezomib-D8 include the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome .
相似化合物的比较
Bortezomib-D8 is similar to other proteasome inhibitors such as Ixazomib and Carfilzomib. it is unique in its deuterated form, which allows for more detailed studies of its pharmacokinetics and metabolism. Ixazomib and Carfilzomib also inhibit the proteasome but differ in their chemical structures and specific binding sites. Bortezomib-D8’s deuterated nature provides a distinct advantage in research applications, making it a valuable tool for studying the effects of proteasome inhibition .
Similar Compounds
- Ixazomib
- Carfilzomib
- Marizomib
Bortezomib-D8 stands out due to its deuterated form, which enhances its utility in scientific research.
属性
分子式 |
C19H25BN4O4 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
[(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15?,17-/m0/s1/i3D,4D,5D,6D,7D,11D2,15D |
InChI 键 |
GXJABQQUPOEUTA-CXLUSBQQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
规范 SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

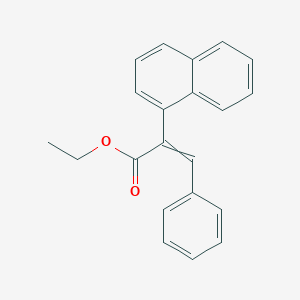
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
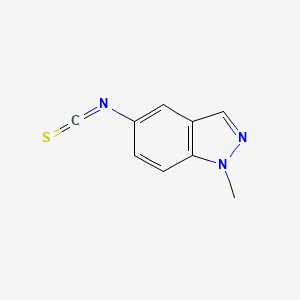
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
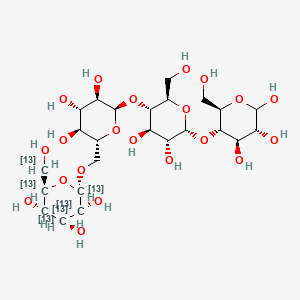
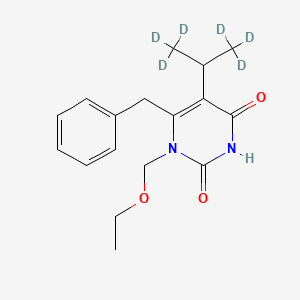
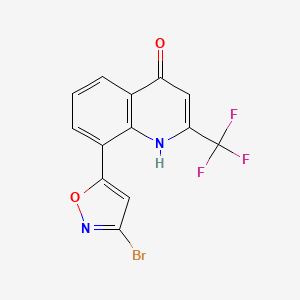
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
